molecular formula C9H9NaO6S B1260818 Sodium paeonol sulfate CAS No. 88678-17-5

Sodium paeonol sulfate

Cat. No. B1260818
CAS RN: 88678-17-5
M. Wt: 268.22 g/mol
InChI Key: YQXPITOIYPFUHU-UHFFFAOYSA-M
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Description

Sodium paeonol sulfate (SPS) is a chemical compound used in various scientific applications. It is a white crystalline powder that is soluble in water and alcohol. SPS has been used in research and laboratory experiments for many years, and its use is increasing due to its advantageous properties.

Scientific Research Applications

1. Treatment of Postherpetic Neuralgia

Jiang Jing-jin (2015) conducted a study on the efficacy of nerve block combined with sodium paeonol sulfate in treating postherpetic neuralgia. The study found that this combination was effective in relieving pain and symptoms of neuropathy with high safety, without apparent adverse reactions (Jiang Jing-jin, 2015).

2. Metabolic Profiling in Humans

Liqin Ding et al. (2012) isolated six metabolites of paeonol from human urine after oral administration and proposed metabolic pathways of paeonol in humans, including hydroxylation, demethylation, and conjugation with glucuronic acid or sulfuric acid (Ding et al., 2012).

3. Metabolites Characterization in Rats

Another study by Li-qin Ding et al. (2017) characterized the in vivo metabolites of paeonol in rats, using ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. They identified 25 metabolites and reported oxidation, demethylation, hydrogenation, glucuronic acid, and sulfate conjugations as the main metabolic pathways (Ding et al., 2017).

4. Therapeutic Potential in Ulcerative Colitis

Shanshan Wang et al. (2022) explored the regulatory mechanism of paeonol on dextran sodium sulfate-induced ulcerative colitis in piglets. The study suggested that paeonol may regulate the balance of anti-inflammatory/pro-inflammatory factors, improve intestinal tight junction expression, reduce apoptosis, and improve intestinal microflora structure, thereby alleviating ulcerative colitis in piglets (Wang et al., 2022).

5. Pharmacological Activities

Kaveri M. Adki and Y. Kulkarni (2020) provided a comprehensive review of the chemistry, pharmacokinetics, and pharmacological activities of paeonol, highlighting its valuable therapeutic potential and the need for extensive safety and efficacy data for its commercial utilization (Adki & Kulkarni, 2020).

6. Anti-Inflammatory and Antioxidative Activities

Xin-chen Jin et al. (2015) assessed the anti-inflammatory and antioxidative activities of paeonol and its metabolites, finding that they exhibited significant radical scavenging activities and inhibited overproduction of nitric oxide and release of TNF-α in macrophage RAW 264.7 (Jin et al., 2015).

7. Neuroprotective Function

Asmita Gyawali et al. (2019) studied the brain transport of paeonol through the blood-brain barrier, demonstrating that paeonol is actively transported from the blood to the brain by a carrier-mediated transporter system, highlighting its neuroprotective function (Gyawali et al., 2019).

8. Cardioprotective Effects

Paeonol has been studied for its cardioprotective effects, including its potential to improve endothelium injury, reduce inflammation, ameliorate oxidative stress, suppress vascular smooth muscle cell proliferation, and repress platelet activation, making it a potential alternative or complementary treatment for atherosclerosis (Vellasamy et al., 2021).

9. Corrosion Inhibition

Junying Hu et al. (2013) investigated the use of paeonol as an environmentally friendly corrosion inhibitor for AZ91D magnesium alloy, demonstrating that paeonol could effectively inhibit the corrosion of the alloy (Hu et al., 2013).

10. Drug Delivery Applications

The study on paeonol microcapsules by Che Xiao-xia (2010) explored their drug release behavior, demonstrating a potential for improved stability and pharmacokinetic efficiency in drug delivery applications (Che Xiao-xia, 2010).

properties

IUPAC Name

sodium;(2-acetyl-5-methoxyphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6S.Na/c1-6(10)8-4-3-7(14-2)5-9(8)15-16(11,12)13;/h3-5H,1-2H3,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXPITOIYPFUHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237237
Record name Sodium paeonol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium paeonol sulfate

CAS RN

88678-17-5
Record name Sodium paeonol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium paeonol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM PAEONOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S247SP6E6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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